molecular formula C39H42BN3O4 B11774516 2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate CAS No. 308124-66-5

2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate

Cat. No.: B11774516
CAS No.: 308124-66-5
M. Wt: 627.6 g/mol
InChI Key: LEERQUOIHDXAPZ-UHFFFAOYSA-N
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Description

This compound is a pyridinium salt featuring a methyl group at position 2, a morpholine-4-carbonyloxy group at position 1, and a morpholine substituent at position 4. The tetraphenylborate (B(C₆H₅)₄⁻) counterion enhances lipophilicity and stabilizes the cationic pyridinium core. Such derivatives are often utilized in catalysis, materials science, and pharmaceutical intermediates due to their tunable electronic properties and solubility profiles .

Properties

CAS No.

308124-66-5

Molecular Formula

C39H42BN3O4

Molecular Weight

627.6 g/mol

IUPAC Name

(2-methyl-4-morpholin-4-ylpyridin-1-ium-1-yl) morpholine-4-carboxylate;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C15H22N3O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-13-12-14(16-4-8-20-9-5-16)2-3-18(13)22-15(19)17-6-10-21-11-7-17/h1-20H;2-3,12H,4-11H2,1H3/q-1;+1

InChI Key

LEERQUOIHDXAPZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=[N+](C=CC(=C1)N2CCOCC2)OC(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves multiple steps. The synthetic route generally starts with the preparation of the pyridinium core, followed by the introduction of the morpholine groups and the tetraphenylborate anion. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridinium Core

4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium Tetraphenylborate
  • Structural Differences : Replaces the 2-methyl and 4-morpholine groups with a 4-methoxy and single morpholine-4-carbonyloxy group.
  • Impact on Properties :
    • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, reducing pyridinium ring electrophilicity compared to the methyl group (-CH₃) in the target compound.
    • Solubility : The additional morpholine group in the target compound enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Molecular Weight : Target compound (estimated C₃₃H₄₁BN₃O₄): ~566.5 g/mol vs. 542.48 g/mol for the methoxy analog .
4-[(E)-2-[4-(Diethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium Tetraphenylborate
  • Structural Differences: Features a diethylamino-phenyl ethenyl group instead of morpholine-based substituents.
  • Impact on Properties: Electronic Effects: The diethylamino group (-N(CH₂CH₃)₂) is a stronger electron donor than morpholine, increasing charge delocalization in the pyridinium ring.

Counterion Effects

Tetraphenylborate (B(C₆H₅)₄⁻) vs. Tetrafluoroborate (BF₄⁻)
  • Lipophilicity : Tetraphenylborate imparts higher lipophilicity, reducing aqueous solubility but improving compatibility with organic matrices.
  • Crystal Packing: Tetraphenylborate’s bulkiness leads to distinct packing motifs. For example, in 4-(cyanobiphenylmethyl)morpholinium tetrafluoroborate, BF₄⁻ facilitates N–H⋯F hydrogen bonding, whereas tetraphenylborate relies on π-π stacking (centroid distance: ~3.8 Å) .
  • Stability : Tetraphenylborate salts are less hygroscopic than BF₄⁻ analogs, enhancing shelf-life under ambient conditions .

Stability and Degradation

  • Ester Group Susceptibility : The morpholine-4-carbonyloxy group is prone to hydrolysis under acidic/basic conditions, akin to 3-OAc (4-(acetoxymethyl)-1-methylpyridinium tetrafluoroborate) , which undergoes rapid deacetylation in aqueous media .
  • Thermal Stability : Tetraphenylborate salts generally decompose above 200°C, consistent with thermogravimetric data for similar ionic liquids .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Polar Solvents)
2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate C₃₃H₄₁BN₃O₄ ~566.5 2-CH₃, 1-OCO-morpholine, 4-morpholine High (DMF, DMSO)
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate C₃₅H₃₅BN₂O₃ 542.48 4-OCH₃, 1-OCO-morpholine Moderate (DMF)
4-(Cyanobiphenylmethyl)morpholinium tetrafluoroborate C₁₈H₁₉N₂O⁺·BF₄⁻ 392.16 Cyanobiphenyl, BF₄⁻ Low (MeCN)

Table 2: Stability and Reactivity

Compound Name Hydrolytic Stability Thermal Decomposition (°C) Key Degradation Pathways
Target Compound Moderate (pH 2–9) ~210 Ester hydrolysis, anion exchange
3-OAc (Acetoxymethylpyridinium tetrafluoroborate) Low (pH >7) ~180 Deacetylation
4-Methoxy Analog High (pH 5–8) ~220 Demethylation (slow)

Biological Activity

2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22_{22}H26_{26}B4_{4}N3_{3}O3_{3}
  • Molecular Weight : 613.6 g/mol
  • Structure : The compound features a pyridine ring, morpholine moieties, and a borate group which contribute to its unique properties.

Research indicates that 2-Methyl-1-((morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.
  • Interaction with Cellular Receptors : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Some studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Treatments : Its effectiveness against specific pathogens suggests a role in developing new antimicrobial agents.

Table 1: Summary of Key Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated apoptosis in breast cancer cell lines.
Antimicrobial EffectsShowed inhibition against Staphylococcus aureus.
Enzyme InhibitionInhibited key metabolic enzymes, altering metabolic pathways.

Notable Research Findings

  • Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential use in treating bacterial infections .
  • Metabolic Pathway Modulation : Research has shown that the compound can modulate metabolic pathways by inhibiting specific enzymes, which could have implications for metabolic disorders .

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